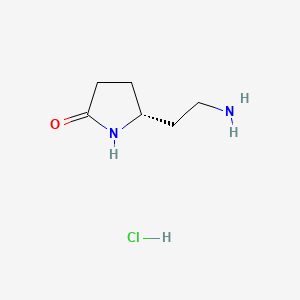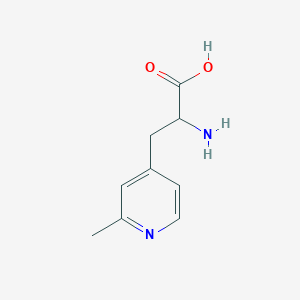![molecular formula C14H15NO3 B13629772 Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate is a chemical compound with the molecular formula C14H17NO3 It is a derivative of carbamic acid and features a tert-butyl group, a phenyl ring, and a prop-2-ynoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(prop-2-ynoyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring and the carbamate group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring or the carbamate group.
Scientific Research Applications
Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar protective properties.
Tert-butyl n-[3-(prop-2-enoyl)phenyl]carbamate: A structurally related compound with a different substitution pattern on the phenyl ring.
Tert-butyl n-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate: Another related compound with a sulfonyl group instead of a prop-2-ynoyl group.
Uniqueness
Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, a phenyl ring, and a prop-2-ynoyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl N-(2-prop-2-ynoylphenyl)carbamate |
InChI |
InChI=1S/C14H15NO3/c1-5-12(16)10-8-6-7-9-11(10)15-13(17)18-14(2,3)4/h1,6-9H,2-4H3,(H,15,17) |
InChI Key |
WBVIMTCBZMEAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


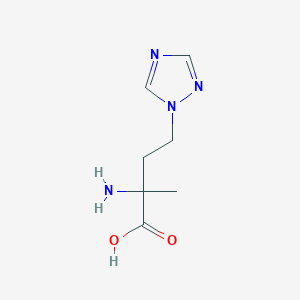
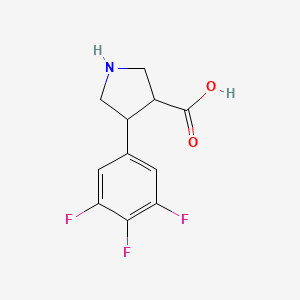
![N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide](/img/structure/B13629708.png)

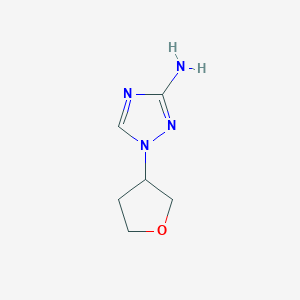

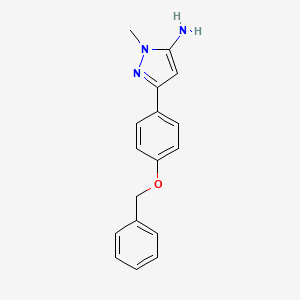

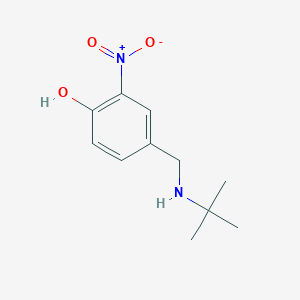


![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13629788.png)
